Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate is a complex organic compound that features a triazolopyrimidine moietyThe triazolopyrimidine structure is known for its diverse biological activities, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate typically involves the formation of the triazolopyrimidine core followed by its functionalization. One common method involves the cyclization of 2-aminopyridines with nitriles under oxidative conditions. Reagents such as NaOCl, Pb(OAc)4, or MnO2 are often used for this purpose . Another approach involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .
Industrial Production Methods
Industrial production of this compound may leverage microwave-assisted synthesis, which offers a catalyst-free and eco-friendly approach. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like NaOCl or MnO2.
Reduction: Typically involves reducing agents such as NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyrimidine moiety.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazolopyrimidine core .
Scientific Research Applications
Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets. The triazolopyrimidine moiety can act as an inhibitor of various enzymes, such as Janus kinases (JAK1 and JAK2), by binding to their active sites and blocking their activity . This inhibition can disrupt key signaling pathways involved in disease processes, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but differ in the position of the nitrogen atoms.
1,2,4-Triazolo[4,3-a]pyrimidines: Another isomer with different biological activities.
Quinazolin-4(3H)-one derivatives: Contain a similar triazolopyrimidine moiety and are evaluated for antimicrobial activities.
Uniqueness
Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate is unique due to its specific functional groups and the potential for diverse biological activities. Its ability to act as an enzyme inhibitor and its applications in various fields make it a compound
Properties
Molecular Formula |
C16H13N5O5 |
---|---|
Molecular Weight |
355.30 g/mol |
IUPAC Name |
dimethyl 5-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H13N5O5/c1-25-14(23)9-6-10(15(24)26-2)8-11(7-9)18-13(22)12-19-16-17-4-3-5-21(16)20-12/h3-8H,1-2H3,(H,18,22) |
InChI Key |
FXKMCVILBAULFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=NN3C=CC=NC3=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.